Immune cell migration-IN-1

Chemical Biology Click Chemistry Immunology Tool Compounds

Immune cell migration-IN-1 (CAS 2316683-71-1, MW 605.06, C30H25ClN4O6S), designated as compound 2 in its source patent, is a synthetic small molecule that inhibits immune cell migration. Structurally, it features an (S)-2-(8-chloro-2-(1H-indole-6-carbonyl)-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-formamido)-3-(3-(mesyl)phenyl)propionic acid scaffold.

Molecular Formula C30H25ClN4O6S
Molecular Weight 605.1 g/mol
Cat. No. B12393903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImmune cell migration-IN-1
Molecular FormulaC30H25ClN4O6S
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl
InChIInChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1
InChIKeyVDUKQVSBHGBMHI-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Immune Cell Migration-IN-1: A Patent-Derived Small-Molecule Inhibitor for Inflammatory Cell Trafficking Research


Immune cell migration-IN-1 (CAS 2316683-71-1, MW 605.06, C30H25ClN4O6S), designated as compound 2 in its source patent, is a synthetic small molecule that inhibits immune cell migration [1]. Structurally, it features an (S)-2-(8-chloro-2-(1H-indole-6-carbonyl)-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-formamido)-3-(3-(mesyl)phenyl)propionic acid scaffold [1]. The patent describes its application for alleviating dry eye disease, eczematous dermatitis, and psoriasis through topical or ophthalmic formulation [1].

Why Immune Cell Migration-IN-1 Cannot Be Replaced by General Chemokine Receptor Antagonists or Its Closest Analog


Immune cell migration inhibitors are not functionally interchangeable. Immune cell migration-IN-1 belongs to a proprietary indole-carbonyl-pyrroloquinazoline chemotype with a claimed balanced hydrophilic-lipophilic profile expressly designed for topical ocular and dermal delivery [1]. Its closest analog, Immune cell migration-IN-2 (patent WO2019001171A1, Example 11), incorporates an alkyne group for click chemistry conjugation and exhibits an EC50 of 13.5 nM in a T-cell adhesion assay , whereas IN-1 lacks this alkyne handle, indicating distinct chemical utility. Furthermore, chemokine receptor-targeted agents such as the CXCR2 inhibitor CX4152 (IC50 7.6 nM, >1,000-fold selective over CXCR4) operate through GPCR antagonism rather than the broad-spectrum migration inhibition mechanism implied by the IN-1 patent . These molecular, mechanistic, and formulation-intent differences preclude simple substitution without quantitative functional benchmarking.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Immune Cell Migration-IN-1


Structural Differentiation: Indole-Carbonyl Scaffold Versus Alkyne-Click Chemistry Analog IN-2

Immune cell migration-IN-1 incorporates an 1H-indole-6-carbonyl substituent at the pyrroloquinazoline core, whereas its closest marketed analog, Immune cell migration-IN-2 (CAS 2260679-24-9, from patent WO2019001171 Example 11), contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation [1]. IN-1 lacks this click chemistry functionality. This structural divergence has two procurement implications: (1) IN-1 is the correct choice for experiments requiring an unconjugated, pharmacologically intact migration inhibitor without the steric or electronic influence of a terminal alkyne; (2) IN-2 is the appropriate choice when downstream conjugation to fluorophores, biotin, or solid supports is needed . No head-to-head potency comparison is publicly available. The patent for IN-1 claims 'strong inhibitory ability on immune cell migration' without disclosing an IC50 or EC50 value [1], whereas the IN-2 patent discloses an EC50 of 13.5 nM in a T-cell adhesion assay .

Chemical Biology Click Chemistry Immunology Tool Compounds

Formulation-Enabling Physicochemical Profile Claimed for Topical Ocular and Dermal Delivery

The patent CN-109721605-A explicitly claims that Immune cell migration-IN-1 and its congeners possess a 'balanced hydrophilic and lipophilic properties' profile, enabling facile development into eyedrops and topical ointments [1]. This formulation-intent claim differentiates IN-1 from systemic chemokine receptor antagonists such as CX4152 (a CXCR2 inhibitor with IC50 7.6 nM ) and AMD3100 (a CXCR4 antagonist), which are primarily developed for systemic administration and lack demonstrated suitability for topical ocular or dermal delivery [2]. The patent further specifies a ready-to-use formulation protocol involving sterile saline, alkali, buffer, and nitrogen bubbling, with defined mass ratios (inhibitor:sterile saline:alkali = 1:10–25:0.01–0.5) [1].

Ocular Pharmacology Topical Drug Delivery Inflammatory Skin Disease

Therapeutic Indication Overlap with IN-2 But Divergent Chemical Matter and Patent Origin

Both Immune cell migration-IN-1 (CN-109721605-A) and IN-2 (WO2019001171A1) are claimed for the same therapeutic indications: dry eye disease, eczematous dermatitis, and psoriasis [1]. However, the compounds originate from different patent families, different inventors, and distinct chemical series. IN-1 is a nitrogen-containing heterocyclic series featuring an indole-carbonyl substituent, whereas IN-2 is a phosphorus-containing compound series. No public data demonstrate that these two compounds share the same molecular target or potency rank order. The shared indication space suggests overlapping pharmacological activity, but the lack of a direct head-to-head comparison under identical assay conditions means their relative efficacy, selectivity, and safety profiles remain uncharacterized [2].

Dry Eye Disease Atopic Dermatitis Psoriasis Research

Optimal Procurement and Application Scenarios for Immune Cell Migration-IN-1 Based on Differentiated Evidence


Topical Ophthalmic Formulation Development for Dry Eye Disease

Immune cell migration-IN-1 is the preferred starting point for developing topical eyedrop formulations targeting immune cell infiltration in dry eye disease. The patent's explicit claim of balanced hydrophilic-lipophilic properties suitable for ophthalmic formulation distinguishes it from systemic chemokine antagonists and even its click-chemistry analog IN-2, which contains a terminal alkyne that may alter solubility, stability, or ocular tissue penetration [1]. Researchers should verify corneal permeability and formulation stability experimentally.

Mechanistic Studies of T Cell and Broad Immune Cell Migration Where Click Chemistry Conjugation Is Not Required

For laboratories investigating immune cell trafficking mechanisms without the need for bioconjugation, IN-1 provides a structurally simpler, non-alkyne-containing pharmacophore compared to IN-2. This eliminates potential confounding effects of the alkyne group on target binding or cellular pharmacokinetics. However, users must independently establish potency values (IC50/EC50) in their specific cell migration assay, as these data are not publicly available [1].

Dermatological Research: Topical Ointment for Eczematous Dermatitis and Psoriasis Models

The patent CN-109721605-A explicitly claims utility in eczematous dermatitis and psoriasis, with a provided topical formulation protocol [1]. This positions IN-1 as a candidate tool compound for murine or ex vivo models of inflammatory skin disease where topical immune modulation is desired, as opposed to systemic immunosuppressants such as cyclosporine A or systemic CXCR2 antagonists like CX4152 .

Scaffold-Hopping and Medicinal Chemistry Optimization Campaigns

The indole-carbonyl-pyrroloquinazoline core of IN-1 represents a distinct chemotype within the immune cell migration inhibitor landscape. Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies or scaffold-hopping from the phosphorus-containing series of WO2019001171 can use IN-1 as a reference compound to explore how the indole-carbonyl substitution pattern affects potency, selectivity, and pharmacokinetics relative to the click-chemistry-enabled IN-2 series [1]. The absence of a terminal alkyne in IN-1 also avoids potential metabolic liabilities associated with alkyne-containing compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Immune cell migration-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.